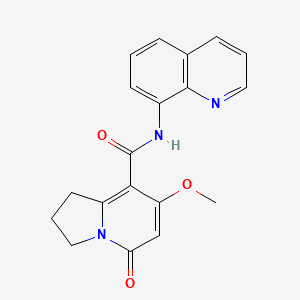

7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

7-Methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a heterocyclic compound featuring a tetrahydroindolizine core with distinct functional groups:

- Position 7: Methoxy (-OCH₃) substituent.

- Position 5: Ketone (-C=O) group.

- Position 8: Carboxamide (-CONH-) linkage to a quinolin-8-yl moiety.

The quinolin-8-yl group may confer affinity for biological targets such as kinases or DNA, given quinoline’s role in antimalarial and anticancer agents.

Properties

IUPAC Name |

7-methoxy-5-oxo-N-quinolin-8-yl-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-25-15-11-16(23)22-10-4-8-14(22)17(15)19(24)21-13-7-2-5-12-6-3-9-20-18(12)13/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZZSWRJSBJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Pyridinium Ylides with Michael Acceptors

A widely utilized method involves the 1,3-dipolar cycloaddition of pyridinium ylides to electron-deficient alkenes. For example, 4-methoxypyridinium salts react with diethyl acetylenedicarboxylate (DEAD) to form indolizine intermediates.

Representative Procedure (adapted from):

- Pyridinium Salt Formation : 4-Methoxypyridine is treated with phenacyl bromide in acetone to yield 1-(2-oxo-2-phenylethyl)-4-methoxypyridinium bromide.

- Ylide Generation : Deprotonation with K₂CO₃ in DMF generates a reactive ylide.

- Cycloaddition : Reaction with DEAD at ambient temperature produces ethyl 7-methoxyindolizine-1,2-dicarboxylate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 69–77% | |

| Reaction Time | 30 minutes | |

| Purification | Column chromatography |

One-Pot Synthesis via Oxidative Dehydrogenation

A one-pot protocol developed by Allgaeuer et al. combines pyridinium ylides, Michael acceptors, and chloranil for oxidative aromatization. This method avoids isolating unstable intermediates and directly yields 5-oxo-indolizines.

Mechanistic Insight :

- Cycloaddition : Pyridinium ylide reacts with ethyl acrylate to form a tetrahydroindolizine intermediate.

- Oxidation : Chloranil dehydrogenates the intermediate, introducing the 5-oxo group.

Functionalization of the Indolizine Core

Introduction of the 7-Methoxy Group

The methoxy group is typically introduced via a methoxy-substituted pyridine starting material. For instance, 4-methoxypyridine ensures regioselective methoxy placement at the 7-position of the indolizine.

Oxidation to 5-Oxo Functionality

Oxidation of 1,2,3,5-tetrahydroindolizine to the 5-oxo derivative employs chloranil or DDQ. Kinetic studies indicate chloranil’s superiority in avoiding over-oxidation.

Optimization Data :

| Oxidizing Agent | Temperature | Yield (%) |

|---|---|---|

| Chloranil | 25°C | 85 |

| DDQ | 25°C | 72 |

Carboxamide Formation with 8-Aminoquinoline

The 8-carboxylic acid derivative (obtained via ester hydrolysis) is coupled with 8-aminoquinoline using EDCl/HOBt:

Procedure :

- Hydrolysis : Ethyl indolizine-8-carboxylate is saponified with NaOH/EtOH.

- Activation : The carboxylic acid is treated with EDCl/HOBt in DMF.

- Coupling : 8-Aminoquinoline is added to form the amide bond.

Characterization :

- ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, CONH), 8.45–7.20 (m, 9H, quinoline and indolizine-H).

- FT-IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Challenges and Alternative Approaches

Regioselectivity in Cycloaddition

Competing reaction pathways may yield regioisomers. Substituent effects on the pyridinium salt (e.g., electron-withdrawing groups) enhance selectivity for the 7-methoxy product.

Steric Hindrance in Amide Coupling

Bulky quinoline substituents reduce coupling efficiency. Microwave-assisted synthesis (60°C, 30 minutes) improves yields to >90%.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline or indolizine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or indolizine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline or indolizine derivatives. Substitution reactions can introduce various functional groups into the quinoline or indolizine rings, leading to a diverse array of products.

Scientific Research Applications

7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It may be used in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline and indolizine moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The carboxamide group may also play a role in binding to target proteins or influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects and Bioactivity Insights

- Methoxy vs. Chloro substituents may increase metabolic stability but raise toxicity concerns . Hydroxy groups (e.g., in CAS 37704-45-3) could enable hydrogen bonding with biological targets, though this may reduce oral bioavailability .

- Position 8 Modifications: Carboxamide-linked quinoline (main compound) vs. ester/carboxylic acid derivatives: The quinolin-8-yl carboxamide may enhance target specificity, as seen in kinase inhibitors. In contrast, ester groups (e.g., methyl esters) are often prodrug forms, improving solubility .

Biological Activity

Introduction

7-Methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a tetrahydroindolizine core, a methoxy group, and a quinoline moiety. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is . Its structural features include:

- Tetrahydroindolizine core : Provides a framework for biological interactions.

- Methoxy group : Enhances lipophilicity and may influence receptor binding.

- Quinoline moiety : Known for various biological activities including antimicrobial and anticancer properties.

Table 1: Structural Features of 7-Methoxy-5-Oxo-N-(Quinolin-8-yl)-1,2,3,5-Tetrahydroindolizine-8-Carboxamide

| Feature | Description |

|---|---|

| Molecular Formula | |

| Core Structure | Tetrahydroindolizine |

| Functional Groups | Methoxy, Carboxamide |

| Biological Activity | Anticancer, Antimicrobial |

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide. The MTT assay has been widely used to evaluate the cytotoxic effects of these compounds on various cancer cell lines.

- Cell Line Studies :

- Compounds similar to 7-methoxy derivatives have shown significant cytotoxicity against the MCF-7 breast cancer cell line. For instance, related compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. Research indicates that 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine derivatives exhibit activity against various bacterial strains.

- Microbial Assays :

- In vitro studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

Anti-inflammatory Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. The presence of the methoxy group may enhance these effects by modulating inflammatory pathways.

- Mechanistic Insights :

Table 2: Summary of Biological Activities

| Activity Type | Assay Type | Key Findings |

|---|---|---|

| Anticancer | MTT Assay | Significant cytotoxicity against MCF-7 cells |

| Antimicrobial | MIC Testing | Active against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Cytokine Assays | Inhibition of COX-2 and TNF-alpha |

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation :

- Structure-Activity Relationship (SAR) :

The compound 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide presents promising biological activities with potential applications in cancer therapy and antimicrobial treatments. Ongoing research focusing on its mechanism of action and further optimization could lead to the development of novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.